1-Bromo-3-(3,3,3-trifluoropropyl)benzene is an organobromine compound serving as a key intermediate in the synthesis of Cinacalcet HCl []. Cinacalcet HCl is a calcimimetic drug used to treat secondary hyperparathyroidism in patients with chronic kidney disease and hypercalcemia in patients with parathyroid carcinoma [].
A key step in the synthesis of 1-Bromo-3-(3,3,3-trifluoropropyl)benzene is a Mizoroki–Heck cross-coupling reaction. This reaction involves 1-bromo-3-(trifluoromethyl)benzene and acroleine diethyl acetal, catalyzed by Pd(OAc)2 in the presence of tetrabutylammonium acetate (nBu4NOAc) []. This step is followed by a hydrogenation reaction of the crude product mixture in a cascade process []. The resulting mixture, containing 1-(3,3-diethoxypropyl)-3-(trifluoromethyl)benzene and ethyl 3-(3-trifluoromethylphenyl)propanoate, is then treated with potassium diisobutyl-tert-butoxyaluminum hydride (PDBBA) under mild conditions []. This process yields 1-Bromo-3-(3,3,3-trifluoropropyl)benzene in high purity and excellent overall yield [].
1-Bromo-3-(3,3,3-trifluoropropyl)benzene is a versatile intermediate that undergoes further reactions to produce Cinacalcet HCl []. A crucial step involves the reductive amination of 1-Bromo-3-(3,3,3-trifluoropropyl)benzene with (R)-(+)-1-(1-naphthyl)ethylamine, utilizing a catalyst with a low precious metal content [].
The primary application of 1-Bromo-3-(3,3,3-trifluoropropyl)benzene is its role as a key intermediate in the synthesis of Cinacalcet HCl []. This drug is crucial in managing secondary hyperparathyroidism in patients with chronic kidney disease and hypercalcemia associated with parathyroid carcinoma [].
CAS No.: 119365-69-4
CAS No.: 2922-94-3
CAS No.: 21583-32-4
CAS No.:
CAS No.: 186825-39-8
CAS No.: 919005-14-4